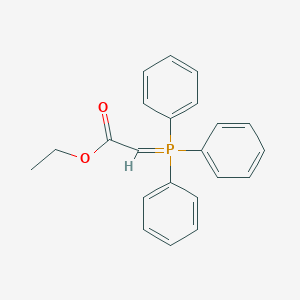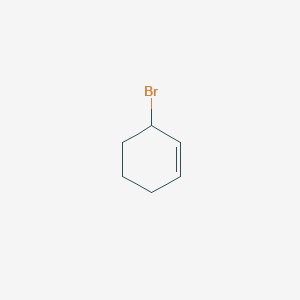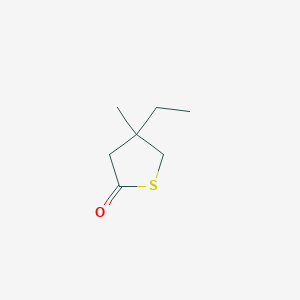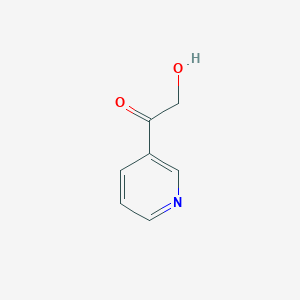
(Ethoxycarbonylmethylene)triphenylphosphorane
Vue d'ensemble
Description
“(Ethoxycarbonylmethylene)triphenylphosphorane” is a Wittig reagent used in organic synthesis . It is used in the preparation of indole from o-nitrobenzaldehydes and coumarins from o-hydroxy acetophenone . It also acts as an inhibitor and inhibits the activity of cholinesterase .
Molecular Structure Analysis
The molecular formula of “(Ethoxycarbonylmethylene)triphenylphosphorane” is C22H21O2P . The InChI Key is IIHPVYJPDKJYOU-UHFFFAOYSA-N . The SMILES string is CCOC(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 .
Chemical Reactions Analysis
“(Ethoxycarbonylmethylene)triphenylphosphorane” is used as a Wittig reagent in organic synthesis . It is used in the preparation of indole from o-nitrobenzaldehydes and coumarins from o-hydroxy acetophenone . It also acts as an inhibitor and inhibits the activity of cholinesterase .
Physical And Chemical Properties Analysis
“(Ethoxycarbonylmethylene)triphenylphosphorane” is stable under normal conditions . It is sensitive to moisture and air . It is incompatible with strong oxidizing agents .
Applications De Recherche Scientifique
Horner-Wadsworth-Emmons (HWE) Reaction
(Carbethoxymethylene)triphenylphosphorane is a Horner-Wittig reagent generally used in the Horner−Wadsworth−Emmons (HWE) reaction . The HWE reaction is a modification of the Wittig reaction and is used to prepare α,β-unsaturated esters .
Synthesis of (−)-Oseltamivir
This compound is used as a reagent in the total synthesis of (−)-oseltamivir . Oseltamivir, sold under the brand name Tamiflu, is an antiviral medication used to treat and prevent influenza A and influenza B .
Synthesis of (+)-Nakadomarin A
(Carbethoxymethylene)triphenylphosphorane is also used in the total synthesis of (+)-nakadomarin A . Nakadomarin A is a marine alkaloid isolated from the ascidian of the genus Didemnum, and it has been reported to inhibit the growth of murine lymphoma L1210 cells .
Synthesis of (−)-Dictyostatin
Another application of this compound is in the total synthesis of (−)-dictyostatin . Dictyostatin is a polyketide natural product isolated from the marine sponge of the genus Spongia, and it shows potent antitumor activity .
Replacement of Oxygen Centers in Ketones and Aldehydes
Triphenylcarbethoxymethylenephosphorane is used to replace oxygen centers in ketones and aldehydes with CHCO2Et . This is a useful reaction in organic synthesis for the preparation of various compounds .
Preparation of α-Allenic Esters
This compound is used in the preparation of α-allenic esters from α-phosphoranylidene esters and acid chlorides . α-Allenic esters are useful intermediates in organic synthesis .
Mécanisme D'action
Target of Action
(Carbethoxymethylene)triphenylphosphorane, also known as (Ethoxycarbonylmethylene)triphenylphosphorane or Ethyl 2-(triphenylphosphoranylidene)acetate, is a Wittig reagent . Its primary targets are the oxygen centers in ketones and aldehydes .
Mode of Action
This compound interacts with its targets by replacing the oxygen centers in ketones and aldehydes with a carbethoxymethylene group . This reaction is generally used in the Horner−Wadsworth−Emmons (HWE) reaction .
Result of Action
The result of the action of (Carbethoxymethylene)triphenylphosphorane is the transformation of ketones and aldehydes into different compounds through the replacement of their oxygen centers . This can lead to various molecular and cellular effects, depending on the specific roles of the transformed compounds.
Action Environment
The action, efficacy, and stability of (Carbethoxymethylene)triphenylphosphorane can be influenced by various environmental factors. For example, the compound is a white solid that is soluble in organic solvents , suggesting that its action may be influenced by the presence and nature of such solvents. Additionally, the compound’s storage temperature is 2-8°C , indicating that its stability may be affected by temperature.
Safety and Hazards
“(Ethoxycarbonylmethylene)triphenylphosphorane” causes skin irritation and may cause respiratory irritation . It causes serious eye irritation and is toxic if swallowed . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Dust formation should be avoided . In case of accidental release, dust should be swept up and shoveled into suitable containers for disposal .
Orientations Futures
“(Ethoxycarbonylmethylene)triphenylphosphorane” is used as a Wittig reagent in organic synthesis . It is used in the preparation of indole from o-nitrobenzaldehydes, coumarins from o-hydroxy acetophenone . It acts as an inhibitor and inhibits the activity of cholinesterase . Its future applications could potentially expand in the field of organic synthesis.
Propriétés
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHPVYJPDKJYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061485 | |
| Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | (Carbethoxymethylene)triphenylphosphorane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ethyl (triphenylphosphoranylidene)acetate | |
CAS RN |
1099-45-2 | |
| Record name | Ethyl triphenylphosphoranylideneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (triphenylphosphanylidene)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001099452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Carbethoxymethylene)triphenylphosphorane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (triphenylphosphoranylidene)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (triphenylphosphoranylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (triphenylphosphanylidene)acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX75SQL8ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Q & A
A: (Ethoxycarbonylmethylene)triphenylphosphorane is best known for its role as a reagent in the Wittig reaction. [, , , , , , , , , , , , ] This reaction allows for the formation of an alkene from the reaction of an aldehyde or ketone with a triphenylphosphonium ylide, such as (Ethoxycarbonylmethylene)triphenylphosphorane. This reaction is particularly useful for the formation of α,β-unsaturated esters, as demonstrated by its reaction with aldehydes. []
ANone: Certainly! Researchers have successfully utilized (Ethoxycarbonylmethylene)triphenylphosphorane to synthesize various compounds, including:
- 4,5:7,8-di-O-isopropylidene KDO ethyl ester: The compound was synthesized using (Ethoxycarbonylmethylene)triphenylphosphorane in a multi-step process involving a Wittig reaction, silylation, and thioacetal deprotection. []
- Ethyl trans-cinnamate: This compound, often used as a fragrance and flavoring agent, was synthesized via a Wittig reaction between benzaldehyde and (Ethoxycarbonylmethylene)triphenylphosphorane. This reaction is highly stereoselective, favoring the trans isomer. []
- Egonol: A benzofuran natural product with various biological activities, egonol was synthesized through a concise route utilizing a Wittig reaction with (Ethoxycarbonylmethylene)triphenylphosphorane as a key step. []
- 3-Substituted pyrano[2,3-a]carbazoles: These compounds, studied for their potential biological activities, were synthesized using a variety of methods, including a Wittig reaction with (Ethoxycarbonylmethylene)triphenylphosphorane. This highlights the versatility of the reagent in accessing diverse heterocyclic structures. [, ]
ANone: (Ethoxycarbonylmethylene)triphenylphosphorane has a unique structure that dictates its reactivity:
ANone: While a powerful reagent, (Ethoxycarbonylmethylene)triphenylphosphorane has limitations:
A: Yes, the structure of (Ethoxycarbonylmethylene)triphenylphosphorane can be modified to fine-tune its reactivity and selectivity. [, ] For example:
ANone: (Ethoxycarbonylmethylene)triphenylphosphorane can be characterized using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure. For instance, the chemical shifts and coupling constants of the olefinic protons in the 1H NMR spectrum can be used to establish the stereochemistry of the product alkene. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
